molecular formula C5H9IO B12842505 (R)-3-iodo-2-methylbut-3-en-1-ol

(R)-3-iodo-2-methylbut-3-en-1-ol

Cat. No.: B12842505
M. Wt: 212.03 g/mol
InChI Key: HNCIWTJKFGHGKC-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-iodo-2-methylbut-3-en-1-ol is an organic compound with the molecular formula C5H9IO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-iodo-2-methylbut-3-en-1-ol typically involves the iodination of a suitable precursor. One common method is the iodination of ®-2-methylbut-3-en-1-ol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-3-iodo-2-methylbut-3-en-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-3-iodo-2-methylbut-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction

Properties

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

(2R)-3-iodo-2-methylbut-3-en-1-ol

InChI

InChI=1S/C5H9IO/c1-4(3-7)5(2)6/h4,7H,2-3H2,1H3/t4-/m1/s1

InChI Key

HNCIWTJKFGHGKC-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CO)C(=C)I

Canonical SMILES

CC(CO)C(=C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.